2-Bromo-9-(2,3-difluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine
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Overview
Description
2-Bromo-9-(2,3-difluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine is a heterocyclic compound that belongs to the class of triazolo-oxazepines. This compound is characterized by the presence of a triazole ring fused with an oxazepine ring, along with bromine and difluorophenyl substituents. Such compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-9-(2,3-difluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a brominated triazole derivative with a difluorophenyl-substituted oxazepine precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-9-(2,3-difluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The triazole and oxazepine rings can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolo-oxazepine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Bromo-9-(2,3-difluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the design of new drugs, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: It is used in studies to understand its interaction with various biological targets, such as enzymes and receptors.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-9-(2,3-difluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring structure but differ in the fused ring system.
1,2,4-Triazolo[5,1-b]quinazolines: These compounds have a quinazoline ring fused with the triazole ring.
1,2,4-Triazolo[1,5-a]pyridines: These compounds feature a pyridine ring fused with the triazole ring.
Uniqueness
2-Bromo-9-(2,3-difluorophenyl)-6,7-dihydro-5H,9H-[1,2,4]triazolo[5,1-c][1,4]oxazepine is unique due to the presence of both bromine and difluorophenyl substituents, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents with the triazolo-oxazepine core makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H10BrF2N3O |
---|---|
Molecular Weight |
330.13 g/mol |
IUPAC Name |
2-bromo-9-(2,3-difluorophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-c][1,4]oxazepine |
InChI |
InChI=1S/C12H10BrF2N3O/c13-12-16-11-10(19-6-2-5-18(11)17-12)7-3-1-4-8(14)9(7)15/h1,3-4,10H,2,5-6H2 |
InChI Key |
LDQAJBAXAQLWRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC(=N2)Br)C(OC1)C3=C(C(=CC=C3)F)F |
Origin of Product |
United States |
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